molecular formula C6H6N2O4 B080956 Methyl 4-nitro-1h-pyrrole-2-carboxylate CAS No. 13138-74-4

Methyl 4-nitro-1h-pyrrole-2-carboxylate

Cat. No.: B080956
CAS No.: 13138-74-4
M. Wt: 170.12 g/mol
InChI Key: BRZNAATZQZPGBQ-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1h-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Supramolecular Structures

Methyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives are utilized in crystal engineering to form hydrogen-bonded chains and sheets, demonstrating the substance's role in the development of supramolecular structures. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure, linking into chains and sheets through hydrogen bonds, highlighting its potential in designing complex molecular assemblies (Portilla et al., 2007). Furthermore, the pyrrole-2-carboxylate dimer has been identified as a robust supramolecular synthon, reinforcing its significance in crystal engineering (Yin & Li, 2006).

Synthetic Building Blocks for Heterocyclic Compounds

This chemical is also a critical intermediate in the synthesis of modified DNA minor-groove binders and various heterocyclic compounds. Studies have demonstrated its utility as a building block in the synthesis of pyrrole derivatives used in minor-groove binder synthesis, showcasing its importance in medicinal chemistry and drug design (Kennedy et al., 2017).

Paramagnetic Materials for Electron Spin Relaxation

Additionally, derivatives of this compound have been explored for their electron spin relaxation properties, which are crucial in the design of new spin labels for distance measurement in structural biology. The synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, designed to have methyl groups further from the N–O spin site to decrease electron coupling and lengthen electron spin relaxation times, underscores the compound's relevance in advancing electron paramagnetic resonance (EPR) imaging technologies (Huang et al., 2016).

Properties

IUPAC Name

methyl 4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNAATZQZPGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294169
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-74-4
Record name 13138-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of H2SO4 (0.8 mL) in MeOH (8 mL) was added to Py-1 (0.77 g, 4.53 mmol) and the mixture heated at reflux for 24 hr. Water was added and the mixture extracted with DCM. The organic solvent was dried using MgSO4, and solvent evaporated under vacuum to yield the product as a crystalline solid. Yield 0.55 g, 66%). 1H NMR (DMSO): δ 7.57 (d, 1H, J=2.1 Hz); 7.40 (d, 1H, J=2.0 Hz); 3.99 (s, 3H); 3.86 (s, 3H).
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Py-1
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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